molecular formula C7H8N6S B5035043 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)- CAS No. 1011408-20-0

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)-

Cat. No.: B5035043
CAS No.: 1011408-20-0
M. Wt: 208.25 g/mol
InChI Key: PNTRKPFRJGFBLM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)-: is a heterocyclic compound that features a fused triazole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by the introduction of the propenylthio group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazine ring or the propenylthio group.

Substitution: Nucleophilic substitution reactions are common, where the propenylthio group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted triazolo-triazine compounds.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways by affecting signal transduction or gene expression.

Comparison with Similar Compounds

    [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine: A structurally similar compound without the propenylthio group.

    [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(methylthio)-: A compound with a methylthio group instead of the propenylthio group.

Uniqueness: The presence of the propenylthio group in [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine, 2-(2-propen-1-ylthio)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming additional hydrogen bonds

Properties

IUPAC Name

2-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6S/c1-2-3-14-7-11-6-10-4-9-5(8)13(6)12-7/h2,4H,1,3H2,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTRKPFRJGFBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN2C(=NC=NC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168742
Record name 2-(2-Propen-1-ylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011408-20-0
Record name 2-(2-Propen-1-ylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011408-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Propen-1-ylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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